An In-depth Technical Guide to 2-(2-Chloroethoxy)tetrahydro-2H-pyran
An In-depth Technical Guide to 2-(2-Chloroethoxy)tetrahydro-2H-pyran
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Chloroethoxy)tetrahydro-2H-pyran is a versatile bifunctional molecule of significant interest in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its structure, incorporating both a reactive chloroethoxy side chain and a tetrahydropyran (THP) ether, makes it a valuable intermediate and building block. The THP ether moiety is a widely recognized protecting group for alcohols, prized for its stability across a range of reaction conditions and its straightforward removal under mild acidic conditions. Simultaneously, the chloroethyl group provides a handle for a variety of nucleophilic substitution reactions, allowing for the introduction of diverse functionalities. This guide provides a comprehensive overview of the nomenclature, properties, synthesis, and applications of 2-(2-Chloroethoxy)tetrahydro-2H-pyran, with a focus on its practical utility in research and development.
IUPAC Nomenclature and Structural Elucidation
A systematic understanding of the nomenclature of 2-(2-Chloroethoxy)tetrahydro-2H-pyran is fundamental to its study. According to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, the preferred name for this compound is 2-(2-chloroethoxy)oxane .[1] Let's dissect this nomenclature to understand the underlying structural features.
-
Oxane : This is the Hantzsch-Widman name for a six-membered saturated heterocycle containing one oxygen atom. It is the preferred IUPAC name for the tetrahydropyran ring system.
-
2- : This locant indicates that the substituent is attached to the second carbon atom of the oxane ring. The oxygen atom is assigned position 1.
-
(2-chloroethoxy) : This describes the substituent group attached to the oxane ring.
-
ethoxy : This indicates a two-carbon ethyl group attached to an oxygen atom.
-
2-chloro : This signifies that a chlorine atom is attached to the second carbon of the ethoxy group.
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The older, but still commonly encountered, name is 2-(2-Chloroethoxy)tetrahydro-2H-pyran .
-
pyran : This refers to a six-membered heterocyclic ring containing one oxygen atom and two double bonds.
-
tetrahydro- : This prefix indicates the addition of four hydrogen atoms, resulting in a saturated ring system.
-
2H- : This designates the position of the indicated hydrogen, which is a saturated carbon atom in the pyran ring structure.
-
2- : As before, this specifies the point of attachment of the substituent.
The relationship between these naming conventions is illustrated below:
Caption: IUPAC Nomenclature Decision Tree.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-(2-Chloroethoxy)tetrahydro-2H-pyran is crucial for its handling, storage, and application in chemical reactions. The compound is a colorless to pale yellow liquid at room temperature. A compilation of its key properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₃ClO₂ | [1] |
| Molecular Weight | 164.63 g/mol | [1] |
| CAS Number | 5631-96-9 | [2] |
| Appearance | Colorless to almost colorless clear liquid | [3] |
| Boiling Point | 80 °C at 8 mmHg | [4] |
| Density | 1.115 g/mL at 20 °C | [4] |
| Refractive Index (n20/D) | 1.459 | |
| Solubility | Soluble in many organic solvents. | |
| Storage | Store under an inert atmosphere (nitrogen or argon) at 2-8°C. | [4] |
Synthesis and Reaction Mechanisms
The primary route for the synthesis of 2-(2-Chloroethoxy)tetrahydro-2H-pyran involves the acid-catalyzed reaction of 3,4-dihydro-2H-pyran (DHP) with 2-chloroethanol. This reaction is a classic example of the formation of a tetrahydropyranyl (THP) ether, which serves as a protecting group for the alcohol.
Synthesis Protocol: Tetrahydropyranylation of 2-Chloroethanol
This protocol is adapted from established methods for the tetrahydropyranylation of alcohols.[5]
Materials:
-
2-Chloroethanol
-
3,4-Dihydro-2H-pyran (DHP)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Acid catalyst (e.g., p-toluenesulfonic acid (p-TSA), pyridinium p-toluenesulfonate (PPTS), or a Lewis acid like bismuth(III) nitrate pentahydrate)[6]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
To a solution of 2-chloroethanol (1.0 equivalent) in anhydrous dichloromethane, add 3,4-dihydro-2H-pyran (1.1 to 1.5 equivalents).
-
Add a catalytic amount of the acid catalyst (e.g., 0.01-0.05 equivalents of p-TSA).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 2-(2-Chloroethoxy)tetrahydro-2H-pyran.
Reaction Mechanism
The tetrahydropyranylation reaction proceeds via an acid-catalyzed addition of the alcohol to the double bond of DHP.
Caption: Acid-catalyzed synthesis of 2-(2-Chloroethoxy)tetrahydro-2H-pyran.
Applications in Drug Development and Organic Synthesis
The dual functionality of 2-(2-Chloroethoxy)tetrahydro-2H-pyran makes it a valuable tool in the synthesis of complex molecules, particularly in the development of new therapeutic agents.
As a Protecting Group
The primary application of the THP ether moiety is the protection of alcohols. The THP group is stable to a wide range of reaction conditions, including those involving strong bases, organometallics, and hydrides. Deprotection is readily achieved under mild acidic conditions, regenerating the alcohol.
Deprotection Protocol:
-
Dissolve the THP-protected compound in a protic solvent such as methanol or ethanol.
-
Add a catalytic amount of an acid (e.g., p-TSA, HCl, or an acidic resin).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, neutralize the acid with a base (e.g., triethylamine or saturated NaHCO₃).
-
Remove the solvent under reduced pressure and purify the deprotected alcohol.
As a Building Block in Pharmaceutical Synthesis
The pyran ring is a common scaffold in a variety of natural products and bioactive molecules, exhibiting a broad spectrum of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[7] Consequently, 2-(2-Chloroethoxy)tetrahydro-2H-pyran serves as a precursor for the synthesis of more complex pyran-containing molecules.
While specific examples of marketed drugs synthesized directly from 2-(2-Chloroethoxy)tetrahydro-2H-pyran are not extensively documented in readily available literature, its utility as a building block can be inferred from the synthesis of related pyran-based compounds with therapeutic potential. For instance, various pyran derivatives have been investigated as potential anticancer and antiviral agents.[7][8] The chloroethoxy group can be displaced by a variety of nucleophiles to introduce different side chains, allowing for the generation of a library of compounds for structure-activity relationship (SAR) studies. For example, it can be used to introduce a hydroxyethyl ether linkage, a common motif in drug molecules.
The development of novel anticancer agents often targets specific enzymes or pathways, such as cyclooxygenase-2 (COX-2).[9][10][11] The synthesis of complex heterocyclic systems, which may include a pyran ring, is a key strategy in the design of such inhibitors. Similarly, in the field of antiviral drug development, nucleoside analogs and other heterocyclic compounds are of great importance.[12][13] The versatility of 2-(2-Chloroethoxy)tetrahydro-2H-pyran makes it a relevant starting material for the exploration of new chemical entities in these therapeutic areas.
Spectroscopic Characterization
-
¹H NMR : The proton NMR spectrum is expected to show a complex set of signals. The protons on the tetrahydropyran ring will appear as a series of multiplets in the range of δ 1.5-4.0 ppm. The anomeric proton at the 2-position will likely be a distinct multiplet around δ 4.5-4.8 ppm. The protons of the chloroethoxy group will appear as two triplets, one for the -OCH₂- group around δ 3.7-3.9 ppm and another for the -CH₂Cl group slightly downfield, around δ 3.6-3.8 ppm.
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¹³C NMR : The carbon NMR spectrum will show seven distinct signals. The carbons of the tetrahydropyran ring will resonate in the range of δ 20-70 ppm, with the anomeric carbon at the 2-position appearing further downfield, around δ 95-100 ppm. The carbons of the chloroethoxy group are expected at approximately δ 70-72 ppm for the -OCH₂- carbon and around δ 42-44 ppm for the -CH₂Cl carbon.[17][18][19][20]
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IR Spectroscopy : The infrared spectrum will be characterized by strong C-O stretching vibrations in the region of 1150-1050 cm⁻¹ for the ether linkages. The C-Cl stretch will likely appear in the range of 800-600 cm⁻¹. The absence of a broad O-H stretching band around 3300 cm⁻¹ would confirm the successful protection of the alcohol.
-
Mass Spectrometry : The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 3:1, which is characteristic of a compound containing one chlorine atom. Common fragmentation patterns would involve the loss of the chloroethoxy group or cleavage of the tetrahydropyran ring.
Safety and Handling
2-(2-Chloroethoxy)tetrahydro-2H-pyran should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a combustible liquid and may cause skin and eye irritation. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-(2-Chloroethoxy)tetrahydro-2H-pyran is a valuable and versatile reagent in organic synthesis. Its utility as a protected form of 2-chloroethanol allows for the selective manipulation of other functional groups in a molecule, while the chloroethyl moiety provides a reactive site for further derivatization. This combination of features makes it a useful building block in the synthesis of complex molecules, including those with potential applications in drug discovery and development. A thorough understanding of its nomenclature, properties, synthesis, and reactivity is essential for its effective application in the research and development of new chemical entities.
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